

Spectroscopic Profile of 4-Hydroxy-2-methylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-2-methylquinoline

Cat. No.: B359612

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-2-methylquinoline** (CAS No. 607-67-0), a quinoline derivative of interest to researchers in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Molecular Structure and Properties

4-Hydroxy-2-methylquinoline is a heterocyclic organic compound with the chemical formula $C_{10}H_9NO$.^{[1][2]} It exists in tautomeric equilibrium with 2-methyl-4(1H)-quinolone.^[1]

Molecular Weight: 159.18 g/mol ^{[1][2]}

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Hydroxy-2-methylquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR

Chemical Shift (δ , ppm)	Solvent
(Specific peak assignments require spectral analysis)	DMSO-d6 ^[3]

¹³C NMR

Chemical Shift (δ , ppm)

(Specific peak assignments require spectral analysis)

Infrared (IR) Spectroscopy

Technique	Key Peaks (cm^{-1})
KBr-Pellet[1]	(Characteristic absorption bands to be listed)
ATR-Neat[1]	(Characteristic absorption bands to be listed)

Mass Spectrometry (MS)

Technique	Key Fragments (m/z)
GC-MS	159 (M+), 130, 131[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:[4]

- Sample Preparation: Approximately 5-10 mg of **4-Hydroxy-2-methylquinoline** is weighed and dissolved in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry NMR tube.[3][4] The tube is capped and inverted several times to ensure homogeneity.[4]
- Instrument Setup: The NMR spectrometer, such as a Varian CFT-20, is used for analysis.[1] The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming to achieve sharp peaks.[4]

- ^1H NMR Acquisition: A standard single-pulse experiment is typically used.[4] Key parameters such as spectral width, acquisition time, relaxation delay, and the number of scans are optimized to obtain a spectrum with a good signal-to-noise ratio.[4]
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.[4] Due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C isotope, a greater number of scans and a longer acquisition time are generally required compared to ^1H NMR.[4]

Infrared (IR) Spectroscopy

This technique is suitable for obtaining the IR spectrum of solid samples.

- Sample Preparation: A small amount of **4-Hydroxy-2-methylquinoline** is finely ground with dry potassium bromide (KBr).[5]
- Pellet Formation: The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.[5]
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85, and the spectrum is recorded.[1][5]

This method is used for obtaining the IR spectrum of a neat solid sample.

- Sample Preparation: A small amount of **4-Hydroxy-2-methylquinoline** is placed directly onto the ATR crystal of an FTIR spectrometer, like a Bruker Tensor 27 FT-IR with a DuraSamplIR II accessory.[1]
- Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal, and the IR spectrum is collected.

Mass Spectrometry

A general protocol for obtaining the mass spectrum of an organic compound using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

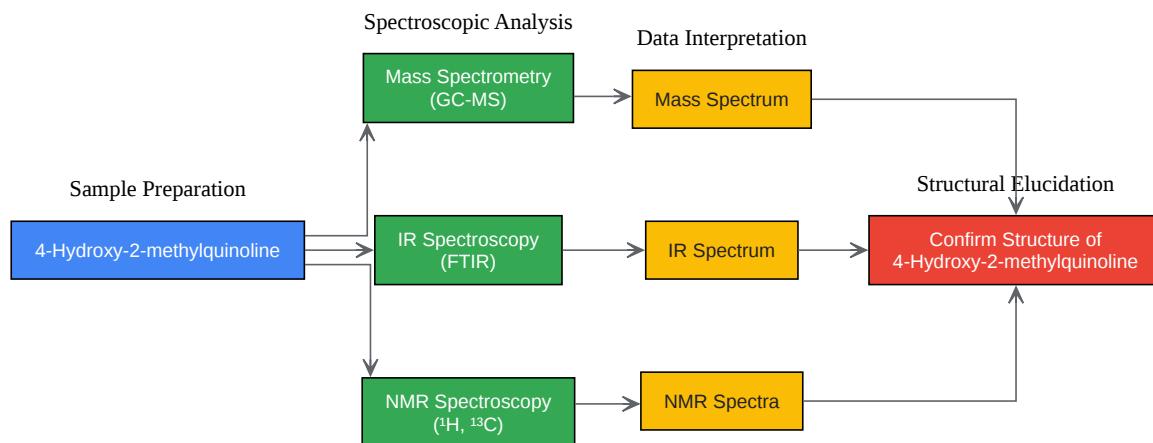
- Sample Preparation: A dilute solution of **4-Hydroxy-2-methylquinoline** is prepared in a volatile organic solvent.

- **Injection:** A small volume of the sample solution is injected into the gas chromatograph, where it is vaporized.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron impact (EI) ionization, a high-energy electron beam bombards the molecules, causing them to ionize and fragment.[\[6\]](#)
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[\[6\]](#)
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[\[6\]](#)

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **4-Hydroxy-2-methylquinoline**.

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Caption: General workflow for the spectroscopic analysis of **4-Hydroxy-2-methylquinoline**.

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